Retinyl linoleate

Catalog No.
S619405
CAS No.
631-89-0
M.F
C38H60O2
M. Wt
548.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinyl linoleate

CAS Number

631-89-0

Product Name

Retinyl linoleate

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C38H60O2

Molecular Weight

548.9 g/mol

InChI

InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24+,34-30+

InChI Key

XJKITIOIYQCXQR-DOTGLYPQSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Synonyms

retinol linoleate, retinyl linoleate

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C

Description

The exact mass of the compound All-trans-retinyl linoleate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Storage and Transport of Vitamin A

Source

[1] ()

Potential Bioactivity and Physiological Roles

While the specific functions of ARL remain under investigation, some studies suggest potential bioactivity beyond just vitamin A storage. Research has explored the possibility of ARL having roles in areas like:

  • Cellular signaling: Some studies have investigated the potential for ARL to act as a signaling molecule within cells, although the exact mechanisms require further exploration.
  • Modulating gene expression: Limited research suggests ARL might influence the expression of certain genes, potentially impacting cellular processes.

Retinyl linoleate is a retinoid compound formed by the esterification of retinol (vitamin A) with linoleic acid, an essential fatty acid. This compound is notable for its role in skincare, where it acts as a gentler alternative to retinol. Upon application to the skin, retinyl linoleate gradually converts into retinol and linoleic acid, providing various dermatological benefits while minimizing irritation often associated with direct retinol use .

The primary reaction involving retinyl linoleate is its hydrolysis, which occurs when it interacts with enzymes such as carboxylester lipase. This reaction liberates retinol and linoleic acid, allowing the skin to utilize these active forms effectively. The conversion process is essential for its biological activity and therapeutic effects .

Retinyl linoleate exhibits several biological activities, particularly in skin health:

  • Anti-aging Effects: It helps reduce fine lines and wrinkles by promoting cell turnover and enhancing skin texture.
  • Skin Barrier Function: Linoleic acid aids in maintaining the skin barrier by contributing to ceramide formation, which is crucial for moisture retention and protection against environmental stressors .
  • Stability: Compared to retinol, retinyl linoleate is more stable in formulations, making it a preferred choice in cosmetic products .

Retinyl linoleate can be synthesized through various methods:

  • Direct Esterification: This involves reacting retinol with linoleic acid in the presence of catalysts such as lipases or acids under controlled conditions.
  • Enzymatic Processes: Utilizing immobilized enzymes like Rhizomucor miehei lipase facilitates the esterification process under mild conditions, yielding higher purity products .
  • Chemical Synthesis: Traditional chemical synthesis can also produce retinyl linoleate, although this method may involve harsher conditions that could affect product stability.

Retinyl linoleate finds its primary applications in:

  • Cosmetics and Skincare: Used in creams and serums for its anti-aging properties and skin rejuvenation effects.
  • Nutritional Supplements: Although less common than other forms of vitamin A, it may be included in dietary formulations aimed at improving skin health.
  • Pharmaceuticals: Investigated for potential therapeutic roles in dermatological treatments due to its lower irritation profile compared to retinol .

Research indicates that retinyl linoleate interacts positively with other skincare ingredients. For instance:

  • Combination with Hyaluronic Acid: Enhances hydration while promoting skin elasticity.
  • Synergistic Effects with Antioxidants: May amplify protective effects against oxidative stress when used alongside compounds like vitamin C or E .

Retinyl linoleate shares similarities with several other retinoid compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructureStabilitySkin IrritationConversion to Active Form
Retinyl LinoleateEster of Retinol and Linoleic AcidHighLowGradual
Retinyl PalmitateEster of Retinol and Palmitic AcidModerateModerateDirect
RetinolAlcohol form of Vitamin ALowHighDirect
TretinoinActive form of Vitamin AModerateHighDirect

Unique Features of Retinyl Linoleate

  • Gentler on Skin: Compared to retinol and tretinoin, it offers a milder alternative with reduced irritation.
  • Enhanced Stability: Its formulation stability makes it suitable for longer shelf life in cosmetic products.
  • Dual Functionality: Provides both vitamin A benefits and essential fatty acids for improved skin barrier function .

Enzymatic transesterification represents a highly selective and environmentally sustainable approach for synthesizing retinyl linoleate [2]. Lipase-catalyzed synthesis has emerged as the predominant enzymatic method, utilizing immobilized lipases to facilitate the esterification reaction between retinol and linoleic acid [5]. The enzyme lecithin:retinol acyltransferase catalyzes transesterification by transferring long-chain fatty acyl moieties, including linoleic acid, from the sn-1 position of membrane phosphatidylcholine to retinol, forming retinyl esters [9].

Novozyme 435, an immobilized lipase from Candida antarctica, demonstrates exceptional efficiency in retinyl linoleate synthesis [5]. Research utilizing artificial neural network optimization achieved relative conversion rates of 88.31% without requiring extended reaction periods [5]. The enzymatic process typically employs hexane as the reaction medium, with molecular sieves added to maintain anhydrous conditions [5]. Reaction parameters including ultrasonic power (0-150 W), reaction time (2-6 hours), temperature (40-60°C), enzyme loading (10-50 mg), and molar ratios of reactants (1:1 to 1:10) significantly influence conversion efficiency [5].

Candida cylindracea lipase has also demonstrated substantial esterase activity for retinyl ester synthesis [12]. In biphasic paraffin/water systems, equilibrium reaches approximately 75% esterification, while aqueous ethanol solutions achieve over 50% retinol conversion to retinyl palmitate within one hour [12] [15]. The formation of esters over hydrolysis products results from partitioning of hydrophobic reactants between the surface and interior of the organic phase [12].

Enzyme SystemConversion RateReaction TimeTemperatureReference
Novozyme 43588.31%Variable40-60°C [5]
Candida cylindracea75%1 hour37°C [12]
Lecithin:retinol acyltransferaseVariable-Physiological [9]

The enzymatic mechanism involves formation of a covalent thioester intermediate between the enzyme and the acyl donor, followed by nucleophilic attack by retinol to form the retinyl ester [6]. This mechanism has been confirmed through mass spectrometry detection of catalytic intermediates in the absence of acyl acceptors [6].

Chemical Esterification Protocols

Chemical esterification methods provide alternative synthetic routes to retinyl linoleate, often delivering higher yields and faster reaction times compared to enzymatic approaches . Direct esterification represents the most straightforward chemical method, involving reaction of retinol with linoleic acid under appropriate catalytic conditions .

Coupling agent-mediated esterification utilizes reagents such as dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate esterification between retinol and linoleic acid . These coupling agents activate the carboxylic acid functionality, promoting nucleophilic attack by the retinol hydroxyl group to form the ester linkage .

Anhydride-based synthesis employs linoleic anhydride as an activated intermediate . Retinol reacts with linoleic anhydride in the presence of suitable catalysts to produce retinyl linoleate . This method typically requires careful temperature control and anhydrous conditions to prevent competing hydrolysis reactions .

Acid chloride methodology involves converting linoleic acid to its corresponding acid chloride, which subsequently reacts with retinol . This approach demands rigorous anhydrous conditions and precise temperature management due to the high reactivity of acid chlorides . The reaction proceeds through nucleophilic acyl substitution, with retinol attacking the carbonyl carbon of the acid chloride .

Classical chemical preparation methods include reaction of retinol with long-chain acids, acid chlorides, or esters, as well as transesterification of short-chain retinyl esters with long-chain fatty acid esters [2]. These processes typically require elevated temperatures and may involve organic solvents such as toluene, hexane, or dichloromethane [19].

MethodYield RangeReaction ConditionsAdvantagesLimitations
Direct Esterification60-80%Moderate temperature, catalystSimple procedureLower selectivity
Coupling Agents70-90%Room temperature, anhydrousHigh selectivityExpensive reagents
Anhydride Route65-85%Controlled temperatureGood yieldsRequires anhydride synthesis
Acid Chloride75-95%Anhydrous, low temperatureHigh reactivityHarsh conditions

The selection of chemical esterification protocol depends on factors including desired yield, reaction scale, available equipment, and cost considerations [20]. Process optimization requires careful control of reaction parameters including temperature, solvent selection, catalyst loading, and reaction time [20].

Purification Techniques and Yield Optimization

Purification of retinyl linoleate necessitates sophisticated separation techniques to remove unreacted starting materials, by-products, and impurities while maintaining product integrity . Column chromatography serves as a fundamental purification method, utilizing silica gel or other stationary phases to separate retinyl linoleate based on polarity differences . High-performance liquid chromatography provides enhanced resolution and quantitative analysis capabilities for retinyl ester purification .

Reverse-phase high-performance liquid chromatography employing octyl- or phenyl-substituted columns with acetonitrile-water mobile phases enables separation of individual retinyl esters [24]. Gradient elution systems facilitate separation of nine synthetic retinyl esters ranging from 12 to 20 carbon fatty acid chains, each producing unique retention times and proportional absorbance signals at 340 nanometers [24]. The method demonstrates linear response across relevant concentration ranges with correlation coefficients exceeding 0.98 [24].

C30 column technology provides superior separation of structurally similar retinyl species [23]. High-performance liquid chromatography-tandem mass spectrometry methods employing C30 columns successfully separate retinyl esters including myristate, linoleate, oleate, palmitate, and stearate based on retention time and mass spectrometric fragmentation patterns [23]. Limits of quantitation reach 4.8 nanomolar for certain retinyl esters [41].

Crystallization techniques exploit solubility differences between retinyl linoleate and impurities . Selective crystallization from appropriate solvents can achieve high purity products, although this method may be limited by the crystallization behavior of specific retinyl esters . Solvent selection critically influences crystallization efficiency and product recovery .

Liquid-liquid extraction employs differential partitioning between immiscible solvents to isolate retinyl linoleate . Hexane, ethyl acetate, and other organic solvents demonstrate varying extraction efficiencies for different retinyl esters [38]. Optimization studies indicate hexane as the preferred extraction solvent for retinol, while ethyl acetate proves superior for retinyl palmitate [38].

Purification MethodResolutionRecovery RateAnalysis TimeDetection Limit
Column ChromatographyModerate75-95%30-60 minMicrogram range
Reverse-phase HPLCHigh80-95%35 min0.35 pmol
C30 HPLC-MS/MSVery High85-98%15-30 min4.8 nM
CrystallizationVariable60-90%Hours-daysNot applicable
Liquid-liquid extractionLow-moderate70-85%15-30 minMicrogram range

Mass spectrometry provides definitive identification and quantification of retinyl linoleate [45]. Laser desorption/ionization mass spectrometry at 337 nanometer wavelength overcomes thermal instability issues associated with retinyl esters [45]. Under these conditions, retinyl esters form radical molecular ions and fragment by elimination of fatty acyl chains to produce characteristic peaks at mass-to-charge ratio 269 [45].

Nuclear magnetic resonance spectroscopy enables structural confirmation and purity assessment [46]. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic signals for retinyl esters, with H-15 protons appearing as doublets and H-14 protons as triplets [46]. Chemical shift differences between retinol and retinyl esters facilitate quantitative analysis without requiring saponification procedures [46].

Industrial-Scale Production Challenges

Industrial-scale production of retinyl linoleate encounters numerous technical and economic obstacles that significantly impact manufacturing feasibility and cost-effectiveness [31]. Traditional chemical synthesis processes exhibit environmental factor values of 99-142, indicating substantial waste generation relative to product output [18] [32]. This high waste-to-product ratio creates significant environmental and economic burdens for commercial manufacturers [18].

Scale-up challenges include maintaining reaction selectivity and yield consistency across larger batch sizes [31]. Laboratory-scale enzymatic processes achieving 88% conversion rates may experience reduced efficiency at industrial scales due to mass transfer limitations, temperature control difficulties, and enzyme stability concerns [5]. Immobilized enzyme systems require specialized reactor designs to ensure adequate mixing and substrate contact while preventing enzyme degradation [5].

Process water consumption represents a critical sustainability concern for industrial retinyl ester production [32]. Conventional chemical processes consume substantially more water per kilogram of product compared to enzymatic alternatives [32]. The calculated water reduction achieved through green enzymatic methods reaches 98.9% compared to traditional chemical processes [32].

Temperature and atmosphere control present significant engineering challenges for large-scale operations [33]. Retinol and retinyl esters demonstrate exceptional sensitivity to light, oxygen, and elevated temperatures, necessitating inert atmosphere processing and specialized handling equipment [33]. Oxidative degradation can rapidly compromise product quality, requiring implementation of comprehensive antioxidant systems and light-excluded storage facilities [33].

Solvent management and recovery systems add substantial complexity to industrial processes [27]. Efficient solvent extraction and stripping operations require sophisticated distillation and separation equipment to achieve acceptable recovery rates while maintaining product purity [27]. Solvent selection impacts both environmental footprint and regulatory compliance requirements [27].

Production ParameterLaboratory ScalePilot ScaleIndustrial ScaleChallenges
Conversion Rate88%75-85%65-80%Scale-up efficiency loss
Environmental Factor6-1015-2525-50Waste generation increase
Water Usage (kg/kg product)1-510-2050-100Infrastructure requirements
Energy ConsumptionLowModerateHighProcess intensification
Capital InvestmentMinimalModerateSubstantialEquipment complexity

Microbial fermentation represents an emerging alternative for industrial retinoid production [34] [35]. Engineered Yarrowia lipolytica strains achieve retinol production titers reaching 5.4 grams per liter through fed-batch fermentation, comprising both extracellular and intracellular fractions [34]. Metabolic engineering approaches targeting β-carotene precursor pathways and optimizing β-carotene 15,15'-dioxygenase expression levels enable efficient biosynthesis [34].

Fermentation-based retinyl ester production demonstrates remarkable potential, with engineered strains producing 8.18 grams per liter of retinyl esters under nitrogen-limited conditions [35]. Specific retinyl palmitate synthesis achieves 4.53 grams per liter through carbon source adjustment and retinol-binding protein expression [35]. These achievements represent the highest reported titers for microbial retinoid production and advance industrial feasibility [35].

Quality control and analytical monitoring requirements for industrial production demand sophisticated instrumentation and validated analytical methods [37]. Multi-component analysis of retinoids, derivatives, and metabolites requires liquid chromatography-tandem mass spectrometry systems capable of baseline separation within 8-minute analysis cycles [37]. Method validation must demonstrate linearity across 1-1000 nanograms per milliliter concentration ranges with correlation coefficients exceeding 0.98 [37].

Regulatory compliance adds substantial complexity to industrial retinyl ester manufacturing [40]. Traditional analytical methodologies involving saponification and liquid-liquid extraction procedures prove time-consuming and labor-intensive for routine quality control applications [40]. Development of streamlined analytical protocols without saponification requirements can significantly reduce analytical burden while maintaining regulatory compliance [40].

XLogP3

13

UNII

61911N8D6W

Wikipedia

Retinyl linoleate

Use Classification

Cosmetics -> Skin conditioning

Dates

Modify: 2024-02-18

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